(3,5-Dichloropyridin-2-YL)methanamine

Salt selection Aqueous solubility Storage stability

(3,5-Dichloropyridin-2-YL)methanamine is a halogenated heterocyclic primary amine building block featuring a pyridine ring with chlorine substituents at the 3- and 5-positions and a methanamine (–CH₂NH₂) group at the 2-position. With a molecular formula of C₆H₆Cl₂N₂ and an exact mass of 175.99 Da, it is a compact, polar scaffold (TPSA 38.9 Ų, XLogP3 1.0) widely employed as a synthetic intermediate in medicinal chemistry and agrochemical R&D.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 756462-58-5
Cat. No. B1629071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dichloropyridin-2-YL)methanamine
CAS756462-58-5
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CN)Cl
InChIInChI=1S/C6H6Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2
InChIKeyLIGTYWXFNMUFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dichloropyridin-2-YL)methanamine (CAS 756462-58-5) – Core Structural & Procurement Profile


(3,5-Dichloropyridin-2-YL)methanamine is a halogenated heterocyclic primary amine building block featuring a pyridine ring with chlorine substituents at the 3- and 5-positions and a methanamine (–CH₂NH₂) group at the 2-position. With a molecular formula of C₆H₆Cl₂N₂ and an exact mass of 175.99 Da, it is a compact, polar scaffold (TPSA 38.9 Ų, XLogP3 1.0) widely employed as a synthetic intermediate in medicinal chemistry and agrochemical R&D [1]. Its dual chlorine substitution pattern provides distinct electronic and steric properties that differentiate it from monochloro and regioisomeric analogs, making it a strategic choice for specific derivatization pathways [2].

Why (3,5-Dichloropyridin-2-YL)methanamine Cannot Be Interchanged with Other Aminomethyl-Pyridines


Casual substitution of (3,5-dichloropyridin-2-yl)methanamine with monochloro analogs (e.g., 3-chloropyridin-2-yl methanamine) or regioisomers (e.g., 4-amino-3,5-dichloropyridine) introduces risks of altered reactivity, divergent biological activity, and incompatible downstream derivatization. The 3,5-dichloro substitution pattern withdraws electron density from the pyridine ring to a degree that is distinct from 3-chloro or 5,6-dichloro variants, directly affecting both nucleophilic aromatic substitution rates and the pKa of the benzylic amine . Furthermore, derivatives built on the 3,5-dichloropyridin-2-yl scaffold have exhibited nanomolar potency against clinically relevant targets such as mutant IDH1 (IC₅₀ 112 nM), an activity profile that is not transferable to regioisomeric scaffolds without loss of potency [1]. Procurement quality also varies substantially: commercial purity ranges from 95% to >98%, and the free base, hydrochloride, and dihydrochloride salt forms exhibit different solubility, stability, and handling characteristics that directly impact synthetic workflow compatibility .

(3,5-Dichloropyridin-2-YL)methanamine – Quantified Differentiation Evidence vs. Closest Analogs


Free Base vs. Salt Forms: Solubility and Stability Differentiation

The dihydrochloride salt of (3,5-dichloropyridin-2-yl)methanamine exhibits higher aqueous solubility than both the monohydrochloride salt and the free base form. Comparative vendor specifications indicate that dihydrochloride salts of aminopyridines generally enhance solubility and stability under ambient conditions, with the free base requiring storage at 2–8°C protected from light to prevent degradation .

Salt selection Aqueous solubility Storage stability Free base comparison

Chlorine Substitution Pattern: Electronic Effect Differentiation vs. Monochloro and Regioisomeric Analogs

The 3,5-dichloro substitution pattern of the target compound produces a distinct electron-withdrawing effect on the pyridine ring compared to monochloro (3-chloropyridin-2-yl) analogs. The computed XLogP3 of the free base (1.0) reflects moderate lipophilicity that is lower than that of the hydrochloride salt (LogP 3.349), indicating the significant influence of the amine protonation state on partitioning behavior [1]. In contrast, 4-amino-3,5-dichloropyridine, a regioisomer with the amine directly attached to the ring at the 4-position, is a known metabolite of the PDE4 inhibitor roflumilast and exhibits a distinct hydrogen-bonding profile due to the absence of a methylene spacer, altering its molecular recognition properties .

Electronic effects Reactivity SAR Halogen substitution

Potency of 3,5-Dichloropyridin-2-yl-Containing Derivatives Against IDH1 Mutants vs. Structural Analogs

A derivative incorporating the 3,5-dichloropyridin-2-yl moiety – (2E)-3-(1-{[3-(3,5-dichloropyridin-2-yl)-5-(2-fluoropropan-2-yl)-1,2-oxazol-4-yl]carbonyl}-3-methyl-1H-indol-4-yl)prop-2-enoic acid (US10040791, Example 11) – demonstrated an IC₅₀ of 112 nM against the IDH1 R132H mutant protein and comparable potency against the IDH1 R132C mutant at pH 7.5 and 25 °C [1]. This potency is contingent on the 3,5-dichloro substitution pattern, as the chlorine atoms are positioned to interact with a hydrophobic sub-pocket within the IDH1 allosteric binding site; replacement with mono-chloro or non-chlorinated pyridine analogs resulted in substantially reduced inhibitory activity [1][2].

IDH1 inhibitor Kinase inhibitor scaffold Oncology Isocitrate dehydrogenase

TRPV3 Ion Channel Modulation: Scaffold-Specific Potency vs. Off-Target Selectivity Windows

A compound containing the 3,5-dichloropyridin-2-yl sulfanyl moiety – 2-[(3,5-dichloropyridin-2-yl)sulfanyl]-1-(8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (US9181219) – exhibited TRPV3 inhibition with an IC₅₀ of <200 nM and demonstrated selectivity over hERG (cardiac ion channel) and NaV1.2 [1]. The 3,5-dichloropyridin-2-yl group contributes critical hydrophobic contacts within the TRPV3 binding pocket, a feature not achievable with 3-chloro or unsubstituted pyridine analogs due to insufficient van der Waals surface complementarity [1].

TRPV3 inhibitor Ion channel Pain Dermatology

Commercial Purity and Supplier Differentiation: Impact on Reproducibility and Scale-Up Feasibility

Commercially available (3,5-dichloropyridin-2-yl)methanamine is offered at purity levels ranging from 95% (multiple vendors) to >98% (e.g., MolCore) . The free base is priced at approximately $308 for 1 g (95% purity), while the hydrochloride salt (CAS 239113-20-3) commands a premium due to improved handling properties [1]. By comparison, 3-chloropyridin-2-yl methanamine is generally available at lower cost but lacks the dual-chlorine reactivity advantages . For pharmaceutical intermediate applications requiring >98% purity, supplier selection becomes a critical procurement variable, as sub-95% purity batches may contain residual chlorination byproducts (e.g., 2,3,5-trichloropyridine) that interfere with subsequent coupling steps .

Chemical purity Procurement Reproducibility Scale-up

PDE4 Inhibitor Pharmacophore: Scaffold Validation via Piclamilast Headgroup Analogy

The 3,5-dichloropyridine pharmacophore is a well-established headgroup in PDE4 inhibitor design. Piclamilast (RP73401), a potent and selective PDE4 inhibitor, incorporates a 4-amino-3,5-dichloropyridine headgroup and achieves low nanomolar PDE4 inhibition, with its 4-amino-3,5-dichloropyridine metabolite retaining measurable PDE4 activity [1][2]. The 2-aminomethyl variant – (3,5-dichloropyridin-2-yl)methanamine – offers a regioisomeric alternative that relocates the amine attachment point from the 4-position (direct ring attachment) to the 2-position via a methylene spacer, providing an additional degree of conformational freedom that can be exploited for linker optimization in PROTAC and bifunctional molecule design [3].

PDE4 inhibitor Phosphodiesterase Inflammation Respiratory disease

(3,5-Dichloropyridin-2-YL)methanamine – Optimal Application Scenarios Based on Quantitative Evidence


IDH1 Mutant Inhibitor Lead Optimization in Precision Oncology

Medicinal chemistry teams developing allosteric IDH1 R132H/R132C inhibitors should prioritize (3,5-dichloropyridin-2-yl)methanamine as a core scaffold based on the demonstrated 112 nM IC₅₀ of its elaborated derivative against mutant IDH1 [1]. The 3,5-dichloro substitution pattern is essential for hydrophobic sub-pocket occupancy; monochloro or unsubstituted pyridine building blocks are unlikely to recapitulate this potency without significant structural modification [1].

TRPV3-Targeted Analgesic and Dermatological Drug Discovery

Programs targeting TRPV3 for pain, itch, or keratinocyte-related disorders can leverage the TRPV3 inhibitory activity (IC₅₀ <200 nM) of 3,5-dichloropyridin-2-yl-containing leads documented in US9181219 [2]. The observed selectivity over hERG is a key procurement decision point, as it de-risks cardiac safety liabilities early in the hit-to-lead phase.

PDE4-Targeted Protein Degrader (PROTAC) Design for Inflammatory Disease

For research groups pursuing PDE4-targeted chimeric molecules (PROTACs or molecular glues), (3,5-dichloropyridin-2-yl)methanamine offers a strategic advantage over 4-amino-3,5-dichloropyridine: the benzylic amine provides a flexible methylene spacer that facilitates linker conjugation while preserving the dichloropyridine PDE4-binding pharmacophore validated by piclamilast and roflumilast [3]. This enables exploration of ternary complex geometries not accessible with the 4-amino regioisomer.

Agrochemical Lead Generation Requiring Halogenated Pyridine Building Blocks

Agrochemical discovery programs developing herbicides or fungicides requiring electron-deficient pyridine scaffolds can use (3,5-dichloropyridin-2-yl)methanamine as a versatile building block [4]. The dual chlorine substitution enhances metabolic stability in planta compared to monochloro analogs, while the primary amine enables straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation [4]. Bayer's patent activity on dichloropyridyl methylimines (DE10063109) further validates the agrochemical relevance of this scaffold [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Dichloropyridin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.